1H-Pyrazole-3,5-dicarbonyl dichloride

Synthetic efficiency Acid chloride preparation Process chemistry

1H-Pyrazole-3,5-dicarbonyl dichloride (CAS 74621-40-2; molecular formula C₅H₂Cl₂N₂O₂; MW 192.98 g/mol) is a heteroaromatic diacyl chloride bearing two reactive carbonyl chloride groups at the 3- and 5-positions of a 1H-pyrazole ring. The compound is synthesized in 93% yield by treating pyrazole-3,5-dicarboxylic acid monohydrate with thionyl chloride at 140 °C, affording a white solid with mp 72–74 °C.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 74621-40-2
Cat. No. B12440046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole-3,5-dicarbonyl dichloride
CAS74621-40-2
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(NN=C1C(=O)Cl)C(=O)Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-4(10)2-1-3(5(7)11)9-8-2/h1H,(H,8,9)
InChIKeyWMMMGSYFLSOOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Pyrazole-3,5-dicarbonyl dichloride (CAS 74621-40-2): A Dual-Acyl-Chloride Heterocyclic Building Block for Macrocyclic and Supramolecular Chemistry


1H-Pyrazole-3,5-dicarbonyl dichloride (CAS 74621-40-2; molecular formula C₅H₂Cl₂N₂O₂; MW 192.98 g/mol) is a heteroaromatic diacyl chloride bearing two reactive carbonyl chloride groups at the 3- and 5-positions of a 1H-pyrazole ring . The compound is synthesized in 93% yield by treating pyrazole-3,5-dicarboxylic acid monohydrate with thionyl chloride at 140 °C, affording a white solid with mp 72–74 °C [1]. Its defining feature is the combination of two electrophilic acyl chloride handles with an N–H pyrazole moiety that serves as both a hydrogen-bond donor and a metal-coordination site, enabling convergent construction of 26-membered diaza tetraester macrocycles and polynuclear coordination architectures [2].

Why 1H-Pyrazole-3,5-dicarbonyl dichloride Cannot Be Replaced by N-Methyl, Regioisomeric, or Non-Heterocyclic Diacyl Chloride Analogs


Simple diacyl chlorides such as terephthaloyl chloride or isophthaloyl chloride provide two electrophilic sites but lack the heteroatom coordination and hydrogen-bond donor capabilities conferred by the pyrazole ring. Within the pyrazole family, the 1-methyl analog (CAS 90421-57-1) eliminates the N–H proton, abolishing the hydrogen-bond-donor functionality that drives supramolecular self-assembly into dimeric species via four intermolecular N–H···N hydrogen bonds [1]. The 3,4-dicarbonyl regioisomer, meanwhile, directs reactivity toward linear oligoamide formation rather than the macrocyclization chemistry accessible to the symmetric 3,5-substitution pattern [2]. These structural distinctions produce divergent product architectures and application profiles that cannot be bridged by post-synthetic modification.

Quantitative Differentiation Evidence for 1H-Pyrazole-3,5-dicarbonyl dichloride Against Closest Analogs and Alternatives


Synthesis Yield: 93% from Pyrazole-3,5-dicarboxylic Acid Monohydrate vs. 75% for a Representative 3,4-Dicarbonyl Dichloride Analog

Treatment of 1H-pyrazole-3,5-dicarboxylic acid monohydrate (2 g, 11.49 mmol) with freshly purified thionyl chloride (350 mL) at 140 °C for 2 h affords 1H-pyrazole-3,5-dicarbonyl dichloride as a white solid (mp 72–74 °C) in 93% isolated yield (2 g, 10.3 mmol) [1]. By comparison, the analogous chlorination of 1-(3,4-dimethylphenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid with excess SOCl₂ (reflux, 80 °C, 6 h) yields the corresponding 3,4-dicarbonyl dichloride in only 75% after chromatographic purification [2]. The 18-percentage-point yield advantage, shorter reaction time, and avoidance of chromatography make the 3,5-isomer the more process-efficient scaffold for downstream derivatization.

Synthetic efficiency Acid chloride preparation Process chemistry

Hydrogen-Bond-Driven Supramolecular Dimerization: N–H Pyrazole Enables Four Intermolecular H-Bonds per Dimer; N-Methyl Analog Is Incapable

Diaza tetraester crowns constructed from 1H-pyrazole-3,5-dicarbonyl dichloride (crowns 1 and 3) self-assemble into dimeric species through the formation of four intermolecular hydrogen bonds involving the two NH pyrazole groups (donors) and the two tertiary amine groups (acceptors) of both crown units, as unequivocally established by X-ray crystallography and NMR analysis [1]. The N–H···N hydrogen-bond motif is structurally integral to dimerization. In contrast, crowns derived from the N-methyl analog (1-methyl-1H-pyrazole-3,5-dicarbonyl dichloride, CAS 90421-57-1) lack the pyrazole N–H donor and cannot engage in this dimerization, as the methyl group eliminates the requisite hydrogen-bond donor site [2]. This categorical difference in supramolecular behavior determines whether the resulting macrocycle functions as a self-assembling receptor or remains monomeric.

Supramolecular chemistry Hydrogen bonding Crown ethers Self-assembly

Dinuclear Amine Complexation: 85–90% Isolated Yields for Solid-State Phenethylamine Complexes of a 3,5-Pyrazole-Derived Diaza Crown

The 26-membered diaza tetraester crown 3, prepared from 1H-pyrazole-3,5-dicarbonyl dichloride, forms 1:2 solid dinuclear complexes with phenethylamine (complex 3a, mp 140–142 °C) and homoveratrylamine (complex 3b, mp 170–172 °C) in 90% and 85% isolated yields, respectively, after crystallization from acetonitrile [1]. ¹H NMR analysis reveals that amine –NH₂ proton signals are deshielded by 3.55 ppm (3a) and 3.07 ppm (3b) relative to the free amines, confirming strong host–guest hydrogen-bond engagement at both pyrazole nitrogen coordination sites [1]. The consistently high complexation yields demonstrate the reliable ditopic binding capacity of the 3,5-pyrazole crown platform.

Molecular recognition Host-guest chemistry Amine sensing Crystal engineering

Computed Host–Guest Interaction Energies: –18.4 vs. –22.1 kcal/mol for Phenethylamine vs. Homoveratrylamine Complexes

Total interaction energies (EI) calculated using GenMol software for the dinuclear complexes of the 3,5-pyrazole-derived diaza crown 3 are EI = –18.4 kcal/mol for the phenethylamine complex 3a and EI = –22.1 kcal/mol for the homoveratrylamine complex 3b [1]. The 3.7 kcal/mol stabilization of 3b over 3a arises from enhanced van der Waals contributions (–16.2 vs. –13.2 kcal/mol) and stronger hydrogen bonding (–5.8 vs. –5.3 kcal/mol), attributed to the o-dimethoxy substitution on the guest aromatic ring [1]. These experimentally calibrated computational values provide a quantitative energetic framework for predicting guest selectivity in this receptor system.

Computational chemistry Host-guest energetics Molecular modeling Binding affinity

Regioisomeric Scaffold Divergence: 3,5-Dicarbonyl Enables Macrocyclization; 3,4-Dicarbonyl Yields Linear Oligoamide Films with Optical Band Gaps of 1.42–1.65 eV

The 3,5-dicarbonyl dichloride substitution pattern directs reactivity toward [1+1] macrocyclization with stannoxane diols, affording 26-membered diaza tetraester crowns (10% overall yield for crown 3) [1]. In contrast, the 3,4-dicarbonyl dichloride regioisomer reacts with p-phenylenediamine to form linear oligo-pyrazole films whose optical band gaps (Eg) range from 1.42 to 1.65 eV depending on film thickness, with forbidden indirect band gaps of 1.15–1.47 eV [2]. The 3,5-isomer thus serves macrocyclic receptor chemistry, while the 3,4-isomer is directed toward optoelectronic thin-film applications—two fundamentally different technological trajectories dictated solely by the position of the acyl chloride substituents.

Regioselectivity Macrocyclization Organic semiconductors Thin films

Key Synthon for DNA Minor-Groove Binder Analogs: Masked Aminopyrazolecarboxylic Acid Building Blocks from Pyrazole-3,5-dicarboxylic Acid Core

1H-Pyrazole-3,5-dicarbonyl dichloride is the activated derivative of pyrazole-3,5-dicarboxylic acid, which serves as the starting material for masked aminopyrazolecarboxylic acid synthons (compounds 11a,b and 12a,b) whose structures were confirmed by X-ray crystallography [1]. These synthons are specifically designed for the convergent synthesis of polypyrazolecarboxamides—heterocyclic analogs of the DNA minor-groove-binding antibiotics distamycin A and netropsin [1]. The pyrazole-for-pyrrole substitution confers enhanced oxidative stability compared to the natural polypyrrole scaffold, addressing a key limitation of the parent antibiotics [2]. While the resulting bispyrazole compounds bind less strongly to DNA than distamycin and show lower AT-rich sequence specificity, the benzoic acid mustard conjugate of one bispyrazole demonstrated in vitro cytotoxicity comparable to that of the previously reported distamycin mustard [2].

Medicinal chemistry DNA minor groove binders Polypyrazolecarboxamides Distamycin analogs

Application Scenarios Where 1H-Pyrazole-3,5-dicarbonyl dichloride Provides Demonstrable Scientific Advantage


Construction of Self-Assembling Diaza Tetraester Crown Receptors for Primary Amine Recognition and Sensing

The combination of dual acyl chloride electrophilicity and N–H hydrogen-bond-donor capability makes 1H-pyrazole-3,5-dicarbonyl dichloride the irreplaceable building block for 26-membered diaza tetraester crowns that self-assemble into H-bonded dimers and form high-yield (85–90%) solid dinuclear complexes with phenethylamine-class guests [REFS-1, REFS-2]. The N-methyl analog cannot deliver the requisite hydrogen-bond network, and the 3,4-regioisomer directs reactivity toward linear oligomers rather than macrocycles. This scenario directly leverages the quantitative complexation yields and interaction energies (–18.4 to –22.1 kcal/mol) documented in Section 3.

Synthesis of Polypyrazolecarboxamide DNA Minor-Groove Binders via Masked Aminopyrazole Synthon Strategy

The acid chloride serves as the activated form of pyrazole-3,5-dicarboxylic acid, enabling preparation of X-ray-characterized masked aminopyrazolecarboxylic acid synthons for convergent oligomer synthesis [1]. These polypyrazolecarboxamides function as oxidatively stable analogs of distamycin A, with demonstrated in vitro cytotoxicity for the benzoic acid mustard conjugate [2]. The 93% synthesis yield of the dichloride from the parent acid ensures efficient entry into this medicinally relevant compound series .

Macrocyclic Polyether–Diester Ligand Libraries for Lanthanide Shift-Reagent and Coordination Chemistry Studies

As demonstrated by Elguero et al. (1984), 3,5-pyrazolyldicarbonyl chlorides react with tetraethylene glycol in the presence of triethylamine to yield macrocyclic polyether–diester compounds containing one or two pyrazole rings, whose complexation with Eu(Fod)₃ has been studied by ¹H NMR [1]. The availability of both N–H and N-methyl variants from the corresponding dicarbonyl dichlorides enables systematic tuning of hydrogen-bond character within the macrocyclic cavity—a design parameter inaccessible with non-heterocyclic diacyl chlorides.

Coordination Polymer and Metal-Organic Framework (MOF) Precursor via Pyrazole-3,5-dicarboxylate Linker Generation

Hydrolysis of 1H-pyrazole-3,5-dicarbonyl dichloride regenerates pyrazole-3,5-dicarboxylic acid (or its dicarboxylate salt), a well-established ditopic linker for coordination polymers and MOFs with rare-earth, copper, and zinc metal centers [1]. The acid chloride offers an alternative activation pathway—direct amidation or esterification without coupling reagents—that can streamline ligand functionalization prior to metal coordination. The symmetric 3,5-disposition of carboxylate donors provides a geometry distinct from the 3,4-isomer and from imidazole-4,5-dicarboxylate, which forms cyclic tetrameric rather than dinuclear species with oxovanadium(IV) [2].

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